Marbofloxacina Impureza A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

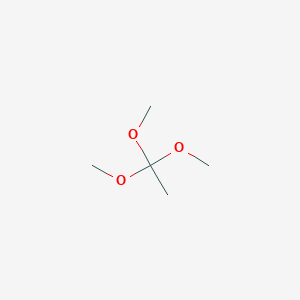

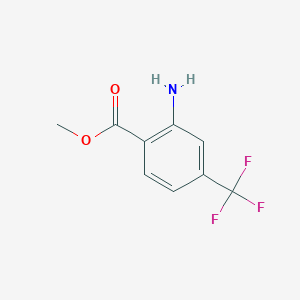

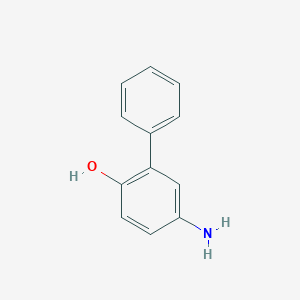

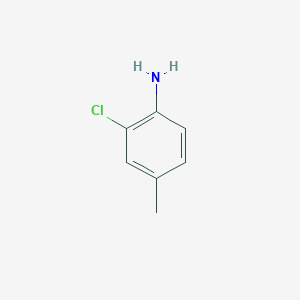

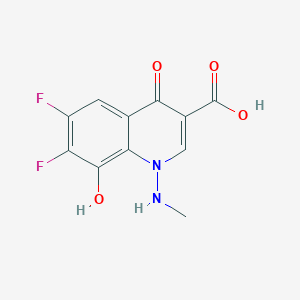

Marbofloxacin Impurity A is a chemical compound associated with Marbofloxacin, a fluoroquinolone antibiotic used primarily in veterinary medicine. This impurity is often studied to ensure the purity and safety of Marbofloxacin formulations. The chemical name of Marbofloxacin Impurity A is 6, 7-difluoro-8-hydroxy-1-(methylamino)-4-oxo-1, 4-dihydroquinoline-3-carboxylic acid .

Aplicaciones Científicas De Investigación

Marbofloxacin Impurity A has several scientific research applications:

Pharmaceutical Research: It is used as a reference standard in the development and quality control of Marbofloxacin formulations.

Analytical Chemistry: The impurity is utilized in method validation and stability studies to ensure the accuracy and reliability of analytical methods.

Toxicological Studies: Research on the genotoxic potential of Marbofloxacin Impurity A helps in assessing the safety of pharmaceutical products.

Mecanismo De Acción

Marbofloxacin Impurity A, also known as N,O-Desmethylene 10-Despiperazino-10-fluoro Marbofloxacin, is a derivative of Marbofloxacin, a third-generation fluoroquinolone antibiotic . The following sections will cover the various aspects of its mechanism of action.

Target of Action

The primary target of Marbofloxacin and its derivatives is bacterial DNA gyrase . DNA gyrase is an enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA. It plays a crucial role in replication and transcription processes in bacteria .

Mode of Action

Marbofloxacin and its derivatives, including Marbofloxacin Impurity A, act by inhibiting the activity of bacterial DNA gyrase . This inhibition prevents the synthesis of bacterial DNA, leading to rapid bactericidal activity .

Biochemical Pathways

The inhibition of DNA gyrase affects the DNA replication and transcription processes in bacteria . This disruption in the biochemical pathways leads to the death of the bacteria, exhibiting the bactericidal effect of Marbofloxacin and its derivatives .

Pharmacokinetics

The pharmacokinetics of Marbofloxacin has been studied Marbofloxacin exhibits linear kinetics in infected mice over a dose range from 1.25 to 10 mg/kg of body weight . The protein binding in the plasma of neutropenic infected mice is 29.77% .

Result of Action

The inhibition of bacterial DNA gyrase by Marbofloxacin and its derivatives results in the prevention of bacterial DNA synthesis . This leads to rapid bactericidal activity, resulting in the death of the bacteria .

Análisis Bioquímico

Biochemical Properties

It is known that Marbofloxacin, the parent compound, is a synthetic, broad-spectrum bactericidal agent It is likely that Marbofloxacin Impurity A may interact with similar enzymes, proteins, and other biomolecules as Marbofloxacin

Cellular Effects

Marbofloxacin, the parent compound, has demonstrated significant post-antibiotic effects for both gram-negative and gram-positive bacteria and is active in both stationary and growth phases of bacterial replication . It is possible that Marbofloxacin Impurity A may have similar effects on various types of cells and cellular processes.

Molecular Mechanism

The molecular mechanism of action of Marbofloxacin Impurity A is not well-defined. Marbofloxacin, the parent compound, is known to impair the bacterial DNA gyrase, resulting in rapid bactericidal activity . It is possible that Marbofloxacin Impurity A may exert its effects at the molecular level through similar mechanisms.

Temporal Effects in Laboratory Settings

The solubility of Marbofloxacin, the parent compound, in various solvents has been studied, and it was found that the solubility increased with the increase of temperature .

Dosage Effects in Animal Models

Studies on Marbofloxacin, the parent compound, have shown that it exhibits concentration-dependent killing and the free-drug area under the concentration-time curve over 24 h to MIC (fAUC0-24h/MIC) was the PK/PD index that correlated best with efficacy .

Metabolic Pathways

Marbofloxacin, the parent compound, is known to be excreted mostly in the urine, and unmetabolised Marbofloxacin is the main component of the residues in tissues and excreta .

Transport and Distribution

Marbofloxacin, the parent compound, is known to be widely distributed to the tissues .

Métodos De Preparación

The synthesis of Marbofloxacin Impurity A involves several steps, typically starting from the parent compound, Marbofloxacin. The synthetic route often includes:

Hydrolysis: The initial step involves the hydrolysis of Marbofloxacin under acidic or basic conditions to yield the impurity.

Purification: The resulting product is then purified using techniques such as recrystallization or chromatography to isolate Marbofloxacin Impurity A.

Industrial production methods for Marbofloxacin Impurity A are not extensively documented, but they generally follow similar synthetic routes with optimization for large-scale production.

Análisis De Reacciones Químicas

Marbofloxacin Impurity A undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of different oxidation products.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride, resulting in the reduction of the carbonyl group.

Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atoms, using nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.

Comparación Con Compuestos Similares

Marbofloxacin Impurity A can be compared with other impurities of Marbofloxacin, such as:

Marbofloxacin Impurity B: Differing in molecular structure and properties.

Marbofloxacin Impurity C: Another related compound with distinct chemical characteristics.

The uniqueness of Marbofloxacin Impurity A lies in its specific chemical structure and the role it plays in the quality control of Marbofloxacin formulations.

Propiedades

IUPAC Name |

6,7-difluoro-8-hydroxy-1-(methylamino)-4-oxoquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F2N2O4/c1-14-15-3-5(11(18)19)9(16)4-2-6(12)7(13)10(17)8(4)15/h2-3,14,17H,1H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GORYSGPURSAYCZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNN1C=C(C(=O)C2=CC(=C(C(=C21)O)F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F2N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.